molecular formula C12H15BFN3O2 B7952837 5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-benzotriazole

5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-benzotriazole

Cat. No.: B7952837
M. Wt: 263.08 g/mol
InChI Key: QWKOLOSUJYCVPB-UHFFFAOYSA-N
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Description

5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-benzotriazole is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of both fluorine and boron atoms in the molecule imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

The synthesis of 5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-benzotriazole typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate benzotriazole derivative.

    Borylation Reaction: The benzotriazole derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

    Fluorination: The borylated intermediate is then subjected to a fluorination reaction using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

    Oxidation: The boronic acid moiety can be oxidized to form the corresponding alcohol or phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique electronic properties.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-benzotriazole involves its ability to participate in various chemical reactions due to the presence of the boronic acid and fluorine moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar compounds to 5-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,2,3-benzotriazole include:

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a boronic acid ester and a fluorine atom, making it useful in similar applications.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid ester with a fluorine atom, used in organic synthesis and medicinal chemistry.

    (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: A boronic acid ester with applications in drug discovery and material science.

The uniqueness of this compound lies in its specific structure, which combines the properties of both fluorine and boron, making it highly versatile and valuable in various fields of research and industry.

Properties

IUPAC Name

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFN3O2/c1-11(2)12(3,4)19-13(18-11)7-5-9-10(6-8(7)14)16-17-15-9/h5-6H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKOLOSUJYCVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNN=C3C=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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